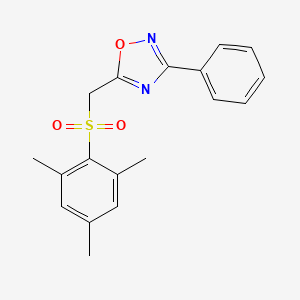
5-((Mesitylsulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((Mesitylsulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole” is an organic compound containing a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, and two nitrogen atoms in a five-membered ring . The mesitylsulfonyl group (mesyl group) is a functional group with the structural formula -SO2Mes where Mes represents mesityl (2,4,6-trimethylphenyl) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,4-oxadiazole ring provides a rigid, planar structure, and the mesitylsulfonyl and phenyl groups would add complexity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring and the mesitylsulfonyl and phenyl groups. The oxadiazole ring is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen
Liquid Crystalline Properties
Oxadiazole derivatives, including those similar to 5-((Mesitylsulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole, have been studied for their liquid crystalline properties. For instance, certain bent-shaped 1,3,4-oxadiazole-based compounds have exhibited enantiotropic nematic and smectic A phases, indicating their potential in liquid crystal display technologies (Zhu et al., 2009).
Photo-luminescent Properties
Oxadiazole derivatives are also explored for their photoluminescent properties. A series of 1,3,4-oxadiazole derivatives displayed nematic and/or smectic A mesophases and exhibited strong blue fluorescence emission with good photoluminescence quantum yields, suggesting their application in optical materials and devices (Han et al., 2010).
Corrosion Inhibition
The corrosion inhibition ability of benzimidazole bearing 1, 3, 4-oxadiazoles on mild steel in sulphuric acid has been assessed. These derivatives show significant inhibition efficiency, suggesting their use as protective agents in industrial applications (Ammal et al., 2018).
Antimicrobial and Anti-HIV Activity
Several oxadiazole derivatives have shown promising antimicrobial and anti-HIV activities. This indicates the potential of such compounds in developing new therapeutic agents (Iqbal et al., 2006).
Anti-cancer and Anti-diabetic Properties
Recent studies have synthesized oxadiazole derivatives and investigated their anti-cancer and anti-diabetic properties. These compounds have shown significant cytotoxic efficacy against certain cancer cell lines and lowered glucose levels in a diabetic model, demonstrating their potential as therapeutic agents (Shankara et al., 2022).
Electroluminescent Device Applications
Oxadiazole derivatives have been utilized in electroluminescent devices, showing that these compounds can function well as electron-transporting materials and enhance the efficiency of light-emitting diodes (LEDs) (Zhang et al., 2007).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenyl-5-[(2,4,6-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-9-13(2)17(14(3)10-12)24(21,22)11-16-19-18(20-23-16)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWNBLRBXZHWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

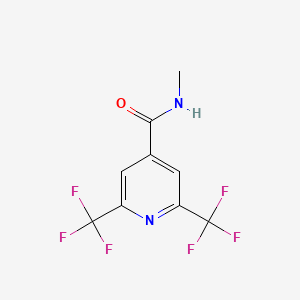
![2-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]ethyl benzoate](/img/structure/B2693064.png)
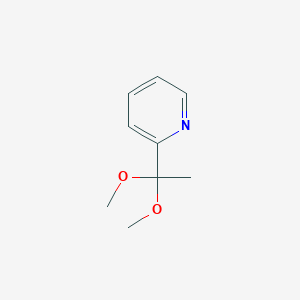
![3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2693066.png)

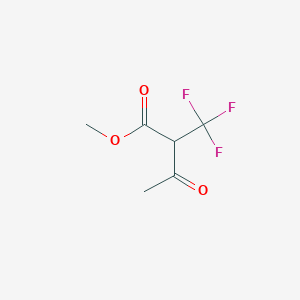
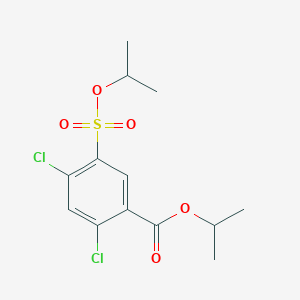

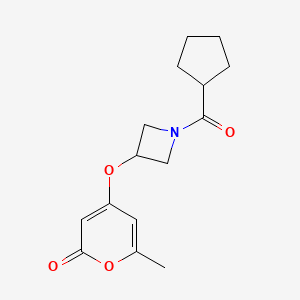
![Methyl 4-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)benzoate](/img/structure/B2693075.png)
![N-(2-Phenylmethoxyspiro[3.3]heptan-6-yl)oxirane-2-carboxamide](/img/structure/B2693076.png)

![1-(6,7-Dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)prop-2-en-1-one](/img/structure/B2693082.png)
![4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B2693084.png)